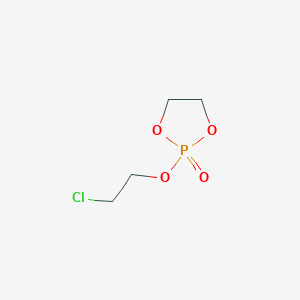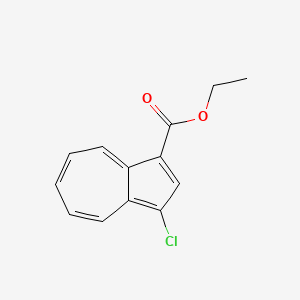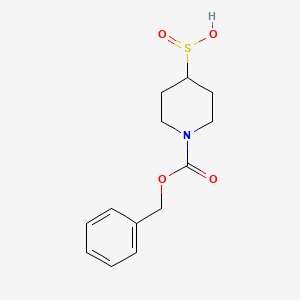![molecular formula C8H9N3O2 B12835699 2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method is the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of acetic acid . The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 5-position can be reduced to form an alcohol.
Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 2-Ethyl-7-oxopyrazolo[1,5-a]pyrimidin-5(4H)-one.
Reduction: 2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5-ol.
Substitution: Various 2-substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is not fully understood. studies suggest that it may exert its effects through the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . The compound has been shown to interact with key molecular targets such as ATF4 and NF-kB proteins, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 2-(Methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethyl group at the 2-position and the hydroxyl group at the 7-position differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-3-6-9-7(12)4-8(13)11(6)10-5/h3-4,13H,2H2,1H3,(H,9,12) |
InChI Key |
OIRAWRPYFOWDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C1)NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)

![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)

![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)





![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)

